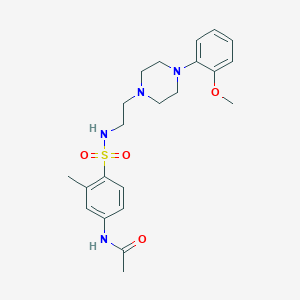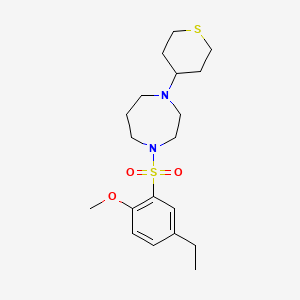
1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane, also known as ET-26-HCl, is a synthetic compound that belongs to the class of diazepanes. It has been found to have potential therapeutic applications in the field of cancer research. In
Mecanismo De Acción
The exact mechanism of action of 1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane is not fully understood. However, it is believed to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, this compound prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, while exhibiting potent anticancer activity. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. This compound has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity in normal cells. However, one limitation is that it has poor solubility in water, which can make it challenging to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this compound.
Direcciones Futuras
There are several future directions for research on 1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane. One area of interest is to investigate its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to explore its use in treating other types of cancer, such as pancreatic and ovarian cancer. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer research. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a desirable candidate for further study. While there are still limitations and challenges associated with its use, ongoing research will continue to shed light on its potential as a cancer treatment agent.
Métodos De Síntesis
1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane is synthesized by reacting 2-methoxy-5-ethylbenzenesulfonyl chloride with 4-thianyl-1,4-diaminobutane in the presence of triethylamine. The resulting product is then treated with hydrochloric acid to obtain this compound.
Aplicaciones Científicas De Investigación
1-(5-Ethyl-2-methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane has been extensively studied for its potential therapeutic applications in cancer research. It has been found to inhibit the growth of various cancer cells, including breast, lung, prostate, and colon cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.
Propiedades
IUPAC Name |
1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S2/c1-3-16-5-6-18(24-2)19(15-16)26(22,23)21-10-4-9-20(11-12-21)17-7-13-25-14-8-17/h5-6,15,17H,3-4,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQLEDULTOSLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

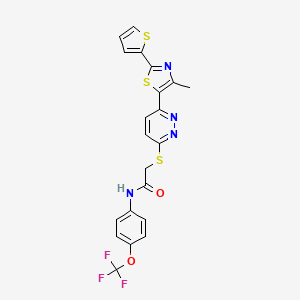

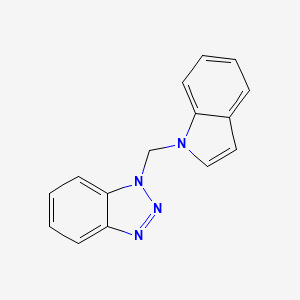

![N-(4-(1H-tetrazol-1-yl)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2909461.png)
![ethyl 1-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoyl)piperidine-4-carboxylate](/img/structure/B2909463.png)



![11-methylbenzo[b]indeno[3,2-e]1H-1,4-diazepin-12-one](/img/structure/B2909472.png)
![6-(4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)-N-ethylnicotinamide](/img/structure/B2909473.png)
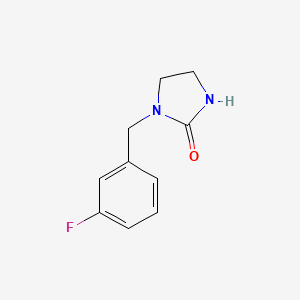
![1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2909477.png)
